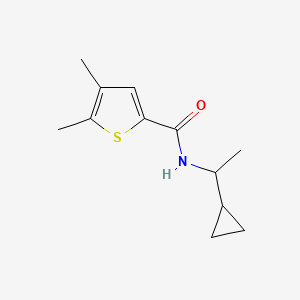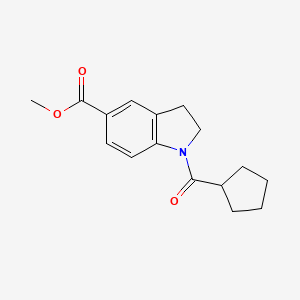
Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate, also known as CPDI, is a chemical compound with potential applications in scientific research. CPDI is a cyclic indole derivative that has been synthesized and studied for its pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood. However, it has been suggested that Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to reduce the levels of reactive oxygen species (ROS), which can cause cellular damage and inflammation. In addition, Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent pharmacological effects in animal models. However, there are also some limitations to using Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and depression. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the development of novel Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate derivatives with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate and its potential side effects in humans.
Méthodes De Synthèse
Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized using a multi-step process that involves the reaction of cyclopentanone with aniline in the presence of an acid catalyst to form 1-(cyclopentylamino)-1-phenylpropan-2-one. This intermediate is then reacted with indole-5-carboxylic acid to produce Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate. The final product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models. Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides.
Propriétés
IUPAC Name |
methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-16(19)13-6-7-14-12(10-13)8-9-17(14)15(18)11-4-2-3-5-11/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMWTFVEVZAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

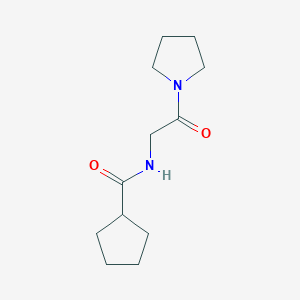
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
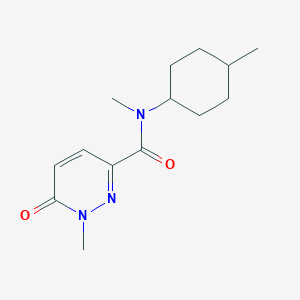

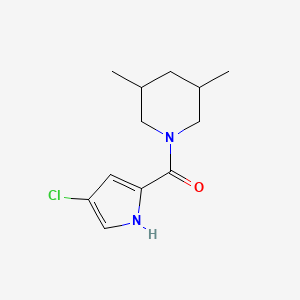

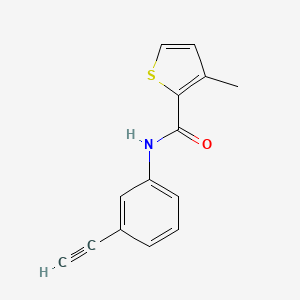
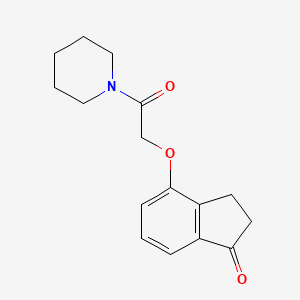
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)

